螺噁胺

描述

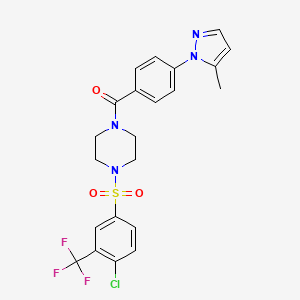

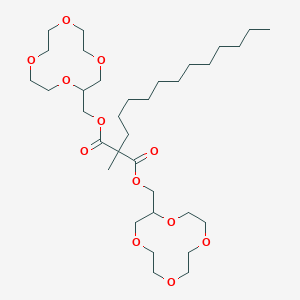

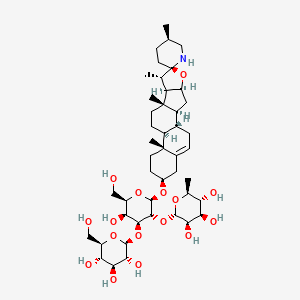

螺螨酯,也称为N-乙基-N-丙基-8-叔丁基-1,4-二氧杂螺[4.5]癸-2-基甲胺,是一种酮胺类化合物。它是一种甾醇生物合成抑制剂。 其化学式为C18H35NO2,分子量为297.48 g/mol .

科学研究应用

螺螨酯在多个科学领域都有应用:

农业: 它用于防治谷物(如小麦)和蔬菜的白粉病。

制药: 虽然没有明确提及,但其甾醇生物合成抑制特性可能对药物开发有影响。

化学研究: 螺螨酯独特的结构可能会激发有机合成和药物化学领域的进一步研究。

作用机制

螺螨酯主要抑制参与甾醇生物合成的C-14脱甲基化酶。 通过破坏这条途径,它会影响真菌细胞膜,从而产生抗真菌活性 .

生化分析

Biochemical Properties

Spiroxamine is a ketoamine group compound that inhibits sterol biosynthesis . It interacts with enzymes involved in sterol biosynthesis, disrupting the membrane function of fungi . The compound is decomposed into four metabolites: spiroxamine despropyl, spiroxamine desethyl, spiroxamine aminodiol-N-oxide, and spiroxamine acid .

Cellular Effects

Spiroxamine exerts its effects on various types of cells, particularly those of fungi. It significantly inhibits the proliferation of organotrophs, actinomycetes, and fungi . In addition, it influences cell function by disrupting membrane function and inhibiting sterol biosynthesis, which is crucial for cell membrane integrity .

Molecular Mechanism

The molecular mechanism of action of Spiroxamine involves the disruption of sterol biosynthesis in fungal cells . By inhibiting this essential process, Spiroxamine disrupts the function of the cell membrane, leading to the death of the fungal cells .

Temporal Effects in Laboratory Settings

Spiroxamine has a half-life of 37 to 44 days in soil . This indicates its stability and potential long-term effects on cellular function in in vitro or in vivo studies. When administered to the soil in high doses, it can inhibit its biological activity .

Dosage Effects in Animal Models

High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

Spiroxamine is involved in the metabolic pathway of sterol biosynthesis . It interacts with enzymes involved in this pathway, inhibiting the production of sterols necessary for fungal cell membrane function .

Subcellular Localization

The subcellular localization of Spiroxamine is not explicitly documented. Given its role as a sterol biosynthesis inhibitor, it can be inferred that it likely localizes to the endoplasmic reticulum in fungal cells, where sterol biosynthesis occurs .

化学反应分析

螺螨酯会发生各种反应,包括氧化、还原和取代反应。在这些反应中使用的常见试剂和条件在现有数据中没有明确说明。从这些反应中形成的主要产物尚未公布。

相似化合物的比较

不幸的是,可用的来源中没有列出具体的类似化合物。螺螨酯独特的结构和作用机制使其有别于其他杀菌剂。

准备方法

合成路线: 螺螨酯的合成路线涉及特定的反应条件。不幸的是,提供的来源中没有提供有关确切合成路径的详细信息。它是在工业上生产的,并用作有效的杀菌剂。

属性

IUPAC Name |

N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYXTUJWRLOUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034212 | |

| Record name | Spiroxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118134-30-8 | |

| Record name | Spiroxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118134-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiroxamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118134308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiroxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanamine, 8-(1,1-dimethylethyl)-N-ethyl-N-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIROXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUT5YHB7BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does spiroxamine exert its fungicidal activity?

A1: Spiroxamine inhibits ergosterol biosynthesis in fungi [, ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Q2: Is spiroxamine's fungicidal activity stereoselective?

A2: Yes, the four stereoisomers of spiroxamine exhibit different levels of activity against wheat powdery mildew and varying degrees of ergosterol biosynthesis inhibition in fungi [].

Q3: What is the chemical structure of spiroxamine?

A3: Spiroxamine (KWG 4168) is chemically described as 8-tert-butyl-1,4-dioxaspiro[4,5]decan-2-ylmethyl(ethyl)(propyl)amine []. It exists as four stereoisomers: two diastereomers, each comprised of two enantiomers.

Q4: How were the stereoisomers of spiroxamine separated and characterized?

A4: Researchers utilized preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to separate the four stereoisomers []. Nuclear magnetic resonance (NMR) techniques, including COSY, HSQC, and NOESY, were employed to determine the configuration of the amino residue relative to the cyclohexyl ring for each isomer [].

Q5: Can spiroxamine be formulated for different applications?

A6: Yes, spiroxamine is formulated into various products, including emulsion oil in water (EW) formulations []. Organic bentonite has been investigated as an additive to enhance the stability of these formulations [].

Q6: How does the structure of spiroxamine relate to its fungicidal activity?

A6: Specific structural modifications and their impact on activity, potency, and selectivity are active areas of research. Understanding the structure-activity relationship (SAR) is crucial for developing new fungicides with improved efficacy.

Q7: Are there known cases of fungal resistance to spiroxamine?

A8: While not extensively documented in the provided research, the development of resistance to fungicides, including spiroxamine, is a continuous concern. Monitoring sensitivity shifts in fungal populations is essential for sustainable disease management [].

Q8: What is known about the toxicity of spiroxamine to non-target organisms?

A9: Studies have assessed the toxicity of spiroxamine on beneficial insects like the parasitoids Anagyrus vladimiri and Trichogramma evanescens. Results suggest that spiroxamine is harmful to these insects, highlighting the importance of considering its impact on beneficial organisms in integrated pest management strategies [].

Q9: How persistent is spiroxamine in the environment?

A10: Research indicates that spiroxamine dissipates in the environment, with varying degradation rates observed in different matrices. For example, in grapes, approximately half of the initial spiroxamine concentration remained after 7 days, decreasing to 10% after 42 days [].

Q10: Does spiroxamine pose a risk to human health through food consumption?

A11: The presence of spiroxamine residues in food is regulated to ensure consumer safety. Studies have investigated its dissipation in crops like grapes, cucumbers, and strawberries [, , ]. Residue levels are generally below the maximum residue limits (MRLs) established by regulatory authorities, suggesting a low dietary risk when used according to good agricultural practices [, , ].

Q11: What analytical techniques are used to detect and quantify spiroxamine?

A12: Several analytical methods have been developed for the detection and quantification of spiroxamine in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques [, , , , , ].

Q12: How are analytical methods for spiroxamine validated?

A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the results. Studies have validated methods for spiroxamine determination, focusing on parameters such as linearity, recovery, precision, and limits of detection and quantification [, , , ].

Q13: Are there alternative fungicides or strategies for controlling the same fungal diseases?

A14: Yes, various fungicides with different modes of action are available for controlling powdery mildew and other fungal diseases [, , ]. Integrated pest management strategies, which combine chemical control with cultural practices and biological control agents, offer a more sustainable approach to disease management [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)